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molecular formula C9H10N2S B8669138 4-[(Pyridin-4-yl)sulfanyl]butanenitrile CAS No. 88940-73-2

4-[(Pyridin-4-yl)sulfanyl]butanenitrile

Cat. No. B8669138
M. Wt: 178.26 g/mol
InChI Key: ZBNFOKMDOXKNFC-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 14.35 g of 4-(4-pyridylthio)butanenitrile in 280 ml of 1 Molar borane in tetrahydrofuran was stirred over night at room temperature. The excess reagent was quenched by the careful addition of 100 ml of methanol. The reaction mixture was evaporated to dryness, diluted with 200 ml of methanol, evaporated, diluted with 100 ml of 6N hydrochloric acid and allowed to stand at room temperature for 72 hours. The resulting mixture was made strongly basic with 50% sodium hydroxide and was extracted with 4×150 ml of dichloromethane. The combined organic layers were dried over potassium carbonate, evaporated, and the residue was distilled to give 12.62 g (86%) of 4-(4-pyridylthio)butanamine, bp 180° C./0.1 mm.
Quantity
14.35 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH2:8][CH2:9][CH2:10][C:11]#[N:12])=[CH:3][CH:2]=1>B.O1CCCC1>[N:1]1[CH:6]=[CH:5][C:4]([S:7][CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
14.35 g
Type
reactant
Smiles
N1=CC=C(C=C1)SCCCC#N
Name
Quantity
280 mL
Type
solvent
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess reagent was quenched by the careful addition of 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
diluted with 200 ml of methanol
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with 100 ml of 6N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted with 4×150 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1=CC=C(C=C1)SCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 12.62 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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